molecular formula C24H18FN3 B2651007 3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-63-8

3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2651007
CAS RN: 901267-63-8
M. Wt: 367.427
InChI Key: WYEYVSAILMOTRI-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as PF-06463922, is a small molecule drug that has shown promising results in preclinical studies for various diseases.

Scientific Research Applications

Photophysical Properties and Molecular Logic Application

  • Amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, including those with solvatochromism, acidochromism, and solid-state fluorescence features, have been examined. Their pH-dependent fluorescence can function as multilevel logic gates, offering binary on-off responses or medium-on-off configurations depending on the output channel chosen. This study highlights the compound's potential in molecular logic and electron transfer processes (Uchacz et al., 2016).

Fluorescence Quenching by Protonation

  • Reversible quenching of fluorescence from pyrazolo[3,4-b]quinoline derivatives by protonation has been explored. These derivatives are efficient organic fluorescent materials suitable for light-emitting devices. Their fluorescence, which is stable in various solvents, can undergo efficient quenching in the presence of protic acid but is fully recoverable, suggesting dynamic and static quenching mechanisms (Mu et al., 2010).

Quantum Chemical Simulations

  • Optical absorption measurements and quantum-chemical simulations on various pyrazolo[3,4-b]quinoline derivatives have provided insights into their electronic properties. Substitution effects on these derivatives have been studied to understand their absorption spectra, which is crucial for developing optoelectronic applications (Kościen et al., 2003).

Electroluminescent Devices

  • Novel luminophors for OLED synthesis have been created by introducing various substituents into the pyrazolo[3,4-b]quinoline molecules. These derivatives have been investigated for their spectral properties, showing potential to tune emission in the visible spectral range, suggesting their applicability in OLEDs (Danel et al., 2009).

Fluorine Substitution Effects

  • The influence of fluorine on the photophysical, electrochemical properties, and basicity of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives has been analyzed. Fluorine atoms modify properties like fluorescence quantum efficiency and absorption band position, enhancing the molecule's resistance to proton donors. This suggests applications in fluorescent dyes and probes where high stability against acidic environments is desirable (Szlachcic & Uchacz, 2018).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-15-8-9-17(12-16(15)2)23-21-14-26-22-11-10-18(25)13-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEYVSAILMOTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline

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